Cas no 38447-31-3 (3,4-bis(bromomethyl)thiophene)

3,4-bis(bromomethyl)thiophene 化学的及び物理的性質
名前と識別子
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- Thiophene, 3,4-bis(bromomethyl)-
- 3,4-bis(bromomethyl)thiophene
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3,4-bis(bromomethyl)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-40251881-2.5g |
3,4-bis(bromomethyl)thiophene |
38447-31-3 | 95% | 2.5g |
$4599.0 | 2023-10-28 | |
Enamine | BBV-40251881-1g |
3,4-bis(bromomethyl)thiophene |
38447-31-3 | 95% | 1g |
$2219.0 | 2023-10-28 | |
Enamine | BBV-40251881-5g |
3,4-bis(bromomethyl)thiophene |
38447-31-3 | 95% | 5g |
$5826.0 | 2023-10-28 | |
Enamine | BBV-40251881-5.0g |
3,4-bis(bromomethyl)thiophene |
38447-31-3 | 95% | 5.0g |
$5826.0 | 2023-01-10 | |
Enamine | BBV-40251881-1.0g |
3,4-bis(bromomethyl)thiophene |
38447-31-3 | 95% | 1.0g |
$2219.0 | 2023-01-10 | |
Enamine | BBV-40251881-10.0g |
3,4-bis(bromomethyl)thiophene |
38447-31-3 | 95% | 10.0g |
$7322.0 | 2023-01-10 | |
Enamine | BBV-40251881-10g |
3,4-bis(bromomethyl)thiophene |
38447-31-3 | 95% | 10g |
$7322.0 | 2023-10-28 |
3,4-bis(bromomethyl)thiophene 関連文献
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Rong Peng,Shi-Ren Deng,Mian Li,Dan Li,Zao-Ying Li CrystEngComm 2008 10 590
3,4-bis(bromomethyl)thiopheneに関する追加情報
Recent Advances in the Application of 3,4-bis(bromomethyl)thiophene (CAS: 38447-31-3) in Chemical Biology and Pharmaceutical Research
3,4-bis(bromomethyl)thiophene (CAS: 38447-31-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its reactive bromomethyl groups and thiophene backbone, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, materials science, and targeted therapeutics, highlighting its importance in advancing modern medicinal chemistry.
A notable application of 3,4-bis(bromomethyl)thiophene is its role in the development of small-molecule inhibitors and prodrugs. Researchers have leveraged its electrophilic properties to design covalent inhibitors that target specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in synthesizing thiophene-based covalent inhibitors for kinase targets, showcasing its potential in oncology drug development. The study reported improved binding affinity and selectivity, attributed to the strategic placement of the bromomethyl groups.
In addition to its pharmaceutical applications, 3,4-bis(bromomethyl)thiophene has been employed in the synthesis of functional materials. Its ability to undergo cross-coupling reactions makes it a valuable precursor for conjugated polymers and organic electronic materials. Recent advancements in this area, as detailed in a 2022 ACS Applied Materials & Interfaces publication, highlight its use in creating optoelectronic devices with enhanced performance. The study emphasized the compound's role in improving charge transport properties, which is critical for the development of next-generation organic semiconductors.
Another emerging area of research involves the use of 3,4-bis(bromomethyl)thiophene in bioconjugation strategies. Its reactive bromomethyl groups enable efficient attachment to biomolecules such as proteins and nucleic acids, facilitating the development of targeted drug delivery systems. A 2023 Nature Communications article described a novel approach using this compound to create antibody-drug conjugates (ADCs) with improved stability and therapeutic efficacy. The researchers reported significant tumor growth inhibition in preclinical models, underscoring the compound's potential in precision medicine.
Despite its promising applications, challenges remain in the handling and optimization of 3,4-bis(bromomethyl)thiophene. Its high reactivity necessitates careful control of reaction conditions to avoid unwanted side reactions. Recent efforts have focused on developing more efficient synthetic routes and purification methods to enhance its utility in large-scale production. A 2023 Chemical Engineering Journal study proposed a scalable synthesis protocol that minimizes byproduct formation, offering a practical solution for industrial applications.
In conclusion, 3,4-bis(bromomethyl)thiophene (CAS: 38447-31-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to materials science, highlight its versatility and potential for future innovations. Ongoing research aims to address existing challenges and expand its use in emerging therapeutic and technological domains, paving the way for new breakthroughs in the field.
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